molecular formula C17H24N4OS2 B2487838 N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1207054-23-6

N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2487838
CAS No.: 1207054-23-6
M. Wt: 364.53
InChI Key: BYBSVHZFPQLZLQ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a benzothiazole core linked to a tert-butyl-carbamoyl piperazine, a structural motif prevalent in pharmacologically active molecules. The benzothiazole scaffold is extensively documented in scientific literature for its broad spectrum of biological activities, particularly as a privileged structure in the development of anticancer agents. Benzothiazole derivatives have demonstrated potent and selective activity against a diverse panel of cancer cell lines, including breast (MCF-7), colon, and non-small cell lung cancer, through various mechanisms such as the inhibition of tumor-associated enzymes . Furthermore, the piperazine ring is a widely utilized pharmacophore that optimizes the pharmacokinetic and physicochemical properties of drug candidates, often serving as a connector to engage with biological targets . The specific 4-(methylthio) substitution on the benzothiazole ring may influence the compound's electronic properties and metabolic profile, offering a versatile handle for further structural optimization. This combination of features makes this compound a valuable chemical tool for researchers probing new biological pathways, conducting high-throughput screening campaigns, and developing novel therapeutic candidates in areas such as oncology and central nervous system (CNS) disorders. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-tert-butyl-4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS2/c1-17(2,3)19-15(22)20-8-10-21(11-9-20)16-18-14-12(23-4)6-5-7-13(14)24-16/h5-7H,8-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBSVHZFPQLZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carboxylic acid derivative.

    Introduction of the methylthio group: This step might involve the use of methylthiolating agents such as methyl iodide in the presence of a base.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions where the benzo[d]thiazole derivative reacts with piperazine.

    Formation of the carboxamide group: This step typically involves the reaction of the piperazine derivative with tert-butyl isocyanate.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-4-(4-(methylthio)phenyl)piperazine-1-carboxamide
  • N-(tert-butyl)-4-(4-(methylthio)benzyl)piperazine-1-carboxamide
  • N-(tert-butyl)-4-(4-(methylthio)benzothiazol-2-yl)piperidine-1-carboxamide

Uniqueness

N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide is unique due to the presence of the benzo[d]thiazole ring, which imparts specific electronic and steric properties, potentially leading to unique biological activities compared to other similar compounds.

Biological Activity

N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide, identified by its CAS number 1207054-23-6, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17_{17}H24_{24}N4_{4}OS2_{2} and a molecular weight of 364.5 g/mol. Its structure features a piperazine core linked to a benzo[d]thiazole moiety, which is known for its pharmacological versatility.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Nitric Oxide Synthase Inhibition : The compound has been shown to selectively inhibit neuronal nitric oxide synthase (nNOS), which is crucial in neurodegenerative disorders. In vitro studies indicated that it demonstrated a binding affinity with nNOS, with a ΔG value of -9.0 kcal/mol, suggesting strong interaction at the active site .
  • Neuroprotective Effects : In animal models, particularly the 6-hydroxydopamine (6-OHDA) induced rat model of Parkinson's disease, the compound improved both motor and non-motor functions. It was observed to increase dopamine levels while decreasing glutamate and nitrite levels in the brain, indicating potential neuroprotective properties .
  • Cell Viability : The compound showed over 95% cell viability in MTT assays when tested on HEK 293 cells expressing various NOS isoforms, highlighting its safety profile at effective concentrations .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study involving docking analysis revealed that the compound exhibited significant binding affinity to nNOS, correlating with its inhibitory effects on nitric oxide production. This suggests potential applications in treating conditions associated with excessive nitric oxide production, such as neurodegenerative diseases .
  • Animal Models : In experiments using 6-OHDA-lesioned rats, treatment with this compound resulted in notable improvements in behavioral assessments and biochemical markers associated with Parkinson's disease .

Comparative Analysis Table

Activity Observation Reference
nNOS InhibitionΔG = -9.0 kcal/mol
Cell Viability>95% in MTT assay
Neuroprotective EffectsIncreased dopamine; decreased glutamate
Motor Function ImprovementSignificant enhancement in rat models

Potential Therapeutic Applications

Given its biological activity, this compound shows promise as:

  • A Neuroprotective Agent : Its ability to inhibit nNOS suggests potential use in treating neurodegenerative diseases like Parkinson's and Alzheimer's.
  • A Research Tool : The compound can be utilized in further studies investigating nitric oxide's role in various physiological and pathological processes.

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains three critical structural elements:

  • Benzo[d]thiazol-2-yl core : The sulfur and nitrogen atoms in this heterocycle enable π-π stacking and hydrogen bonding with biological targets, influencing antimicrobial and anticancer activity .
  • Piperazine ring : Enhances solubility and provides a flexible scaffold for functional group modifications, crucial for optimizing pharmacokinetic properties .
  • tert-Butyl carboxamide : Improves metabolic stability by sterically shielding the amide bond from enzymatic degradation .
    Methodologically, these features are validated via NMR and MS to confirm regiochemistry and purity .

Basic: What synthetic routes are commonly employed for this compound?

A multi-step synthesis is typical:

Formation of benzo[d]thiazole : Cyclization of thioamides with α-haloketones under basic conditions (e.g., NaH in DMF) .

Piperazine coupling : Nucleophilic substitution or carbodiimide-mediated amidation to attach the piperazine-carboxamide moiety .

Methylthio introduction : Thiolation using (CH₃)₂S₂ or Mitsunobu conditions .
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during amidation .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
  • Temperature control : Lower temperatures (0–20°C) during amidation reduce racemization, while reflux (~80°C) accelerates cyclization .
  • Catalyst optimization : Use of EDCI/HOBt for carboxamide formation improves coupling efficiency compared to DCC .
    Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for ≥95% purity .

Advanced: What analytical techniques resolve structural ambiguities in characterization?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and confirms amide carbonyl signals (~165 ppm) .
  • HRMS : Validates molecular formula (e.g., C₁₇H₂₁N₃O₂S₂) and detects isotopic patterns .
  • X-ray crystallography : Resolves regiochemistry of the benzo[d]thiazole ring and piperazine conformation, though limited by crystal growth challenges .

Advanced: How do structural analogs inform SAR studies for this compound?

  • Methylthio vs. methoxy substitution : Methylthio groups enhance lipophilicity and membrane permeability compared to methoxy, improving antimicrobial activity .
  • Piperazine modifications : Replacing piperazine with morpholine reduces CNS penetration but increases solubility .
  • tert-Butyl vs. aryl carboxamides : tert-Butyl groups reduce cytochrome P450 interactions, lowering metabolic clearance .
    Comparative assays (e.g., MIC testing against S. aureus) highlight these trends .

Advanced: How to address contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., anticancer activity in HepG2 vs. MCF-7 cells) may arise from:

  • Assay conditions : Varying serum concentrations or incubation times alter compound stability .
  • Target specificity : Differential expression of thiazole-sensitive enzymes (e.g., HDACs) across cell lines .
    Methodological mitigation includes:
  • Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Orthogonal assays (e.g., SPR for binding affinity + Western blotting for target modulation) .

Basic: What biological targets or mechanisms are proposed for this compound?

  • Antimicrobial : Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition .
  • Anticancer : Induction of apoptosis through ROS-mediated mitochondrial dysfunction .
  • Enzyme modulation : Partial inhibition of COX-2 and HDAC6 at micromolar concentrations .
    Mechanistic studies employ knockout cell lines and competitive binding assays .

Advanced: How can computational methods predict pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate logP (~3.5) and BBB permeability (moderate), aligning with in vivo bioavailability studies .
  • Docking simulations : Identify potential binding pockets in HDAC6 (PDB: 5EDU) with Glide scores ≤ −8.0 kcal/mol .
  • MD simulations : Reveal stable hydrogen bonding between the carboxamide and ATP-binding cleft of kinases .
    Experimental validation via LC-MS/MS pharmacokinetic profiling in rodents is recommended .

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